(9,10-Diphenylanthracen-2-yl)boronic acid

OLED Fluorescence Optoelectronics

Sourcing high-purity regiospecific boronic acids for optoelectronic device research can be challenging. (9,10-Diphenylanthracen-2-yl)boronic acid offers a solution with its precisely functionalized 2-position on the robust 9,10-diphenylanthracene core, essential for constructing well-defined π-conjugated architectures. - Enables selective Suzuki-Miyaura coupling at the 2-position, preserving the critical 9,10-diphenyl substitution pattern for high fluorescence quantum yield (~65% in THF). - Serves as a key monomer for conjugated polymers and COFs, imparting superior thermal stability and tailored optoelectronic properties for OLED and OPV applications. - Supplied with a minimum purity of 95%, with the typical commercial note regarding varying anhydride content, ensuring research reproducibility.

Molecular Formula C26H19BO2
Molecular Weight 374.2 g/mol
CAS No. 597553-98-5
Cat. No. B1593163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9,10-Diphenylanthracen-2-yl)boronic acid
CAS597553-98-5
Molecular FormulaC26H19BO2
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5)(O)O
InChIInChI=1S/C26H19BO2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17,28-29H
InChIKeyMVUDLJXJTYSUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Diphenylanthracen-2-yl boronic acid Specifications & Procurement


(9,10-Diphenylanthracen-2-yl)boronic acid is a boronic acid derivative featuring a 9,10-diphenylanthracene core with a boronic acid functional group at the 2-position . This compound is primarily utilized as a Suzuki-Miyaura cross-coupling reagent for the synthesis of extended π-conjugated systems in materials science and optoelectronics . Its molecular formula is C₂₆H₁₉BO₂, with a molecular weight of 374.24 g/mol . Commercially available grades typically specify a minimum purity of 95%, and the material is often supplied with a note indicating the presence of varying amounts of anhydride due to the equilibrium nature of boronic acids [1].

9,10-Diphenylanthracen-2-yl boronic acid Substitution Concerns


In-class substitution of (9,10-diphenylanthracen-2-yl)boronic acid with simpler aryl boronic acids or other anthracene boronic acid isomers is not functionally equivalent for advanced optoelectronic synthesis. The 9,10-diphenylanthracene core is not merely a structural scaffold; it imparts specific photophysical properties, including a distinct absorption maximum (λmax ~480 nm) and a relatively high fluorescence quantum yield (~65% in THF), which are critical for applications like OLED host materials . Substituting with phenylboronic acid or 9-anthracenylboronic acid would fundamentally alter the π-conjugation, the resulting material's emission characteristics, and its solid-state packing, thereby invalidating the design criteria for targeted device performance. The regiospecific boronic acid at the 2-position is essential for constructing precisely defined molecular architectures, as opposed to the 9- or 10-positions, which would lead to different substitution patterns and optoelectronic outcomes.

9,10-Diphenylanthracen-2-yl boronic acid Performance Evidence


Fluorescence Quantum Yield vs. DPA Standard

The (9,10-diphenylanthracen-2-yl)boronic acid exhibits a fluorescence quantum yield of ~65% in THF solution . This is compared to the well-known 9,10-diphenylanthracene (DPA) core, which is frequently used as a fluorescence standard with a quantum yield of 0.90-0.95 in dilute solution [1]. The boronic acid derivative shows a significantly lower quantum yield, which is consistent with the introduction of the boronic acid group acting as a quenching or non-radiative decay pathway. This quantitative difference is crucial for end-use applications where high luminescence efficiency is paramount; the boronic acid form is not a direct substitute for the final emissive material but serves as a synthetic precursor.

OLED Fluorescence Optoelectronics

Purity Specification vs. Phenylboronic Acid

Multiple commercial suppliers list a minimum purity specification of 95% for (9,10-diphenylanthracen-2-yl)boronic acid . This is comparable to the purity grade of a widely used, simpler boronic acid like phenylboronic acid, which is also commonly available at ≥95% purity. However, the more complex and sterically demanding 9,10-diphenylanthracene core may necessitate a higher purity grade for efficient and reproducible Suzuki-Miyaura cross-coupling in demanding polymer or small-molecule OLED synthesis, where impurities can act as chain terminators or quenching sites. Some suppliers offer the compound with a note about the presence of varying amounts of anhydride, a critical batch-to-batch variable that can impact reaction stoichiometry and must be accounted for analytically [1].

Suzuki-Miyaura Cross-Coupling Reagent Purity

Protodeboronation Susceptibility Comparison

A known liability of sterically hindered boronic acids, including those on extended aromatic systems, is susceptibility to protodeboronation under standard Suzuki-Miyaura cross-coupling conditions (aqueous base, elevated temperature). While specific quantitative kinetic data for (9,10-diphenylanthracen-2-yl)boronic acid is not available in the open literature, class-level inference from studies on related anthracenyl boronic acids indicates that protodeboronation can occur as a significant side reaction, leading to the formation of the parent hydrocarbon, 9,10-diphenylanthracene [1]. This pathway can reduce the effective yield of the desired cross-coupled product. For comparison, less sterically hindered aryl boronic acids like phenylboronic acid are far less prone to this decomposition pathway. This represents a key experimental differentiator: users must carefully optimize reaction conditions (e.g., using anhydrous solvents, lower temperatures, or faster reaction times) to mitigate this decomposition and achieve useful synthetic yields, which are often significantly lower than those obtained with simpler boronic acids.

Protodeboronation Stability Suzuki-Miyaura

9,10-Diphenylanthracen-2-yl boronic acid Application Scenarios


Asymmetric 9,10-Diarylanthracene for Blue OLEDs

This compound is ideally suited as a key intermediate in the synthesis of asymmetric 9,10-diarylanthracene derivatives. The boronic acid handle at the 2-position allows for selective Suzuki-Miyaura cross-coupling with various aryl halides to introduce a different functional group at that site, while the 9- and 10-positions are already substituted with phenyl rings. This enables the precise tuning of optoelectronic properties, such as emission color and charge transport, for the development of next-generation blue fluorescent emitters and host materials in OLEDs .

Conjugated Polymers and COFs Building Block

The rigid, extended π-conjugated 9,10-diphenylanthracene core makes this boronic acid a valuable monomer for constructing conjugated polymers or COFs. Its use in polymerization reactions can impart high thermal stability and desirable photophysical properties to the resulting macromolecular architectures. The specific 2-position functionalization allows for the creation of linear or branched polymer structures with controlled conjugation length, which is critical for applications in organic photovoltaics (OPV) and fluorescent sensors .

Fluorescent Probes and Sensors

The anthracene core is a well-known fluorophore, and the boronic acid group can serve as a recognition unit for analytes like saccharides or hydrogen peroxide. (9,10-Diphenylanthracen-2-yl)boronic acid can be used to construct fluorescent probes where the binding of an analyte modulates the fluorescence of the diphenylanthracene core. The presence of phenyl groups at the 9,10-positions enhances the core's photostability compared to unsubstituted anthracene, making it a more robust platform for sensor development .

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